REACTION_CXSMILES
|
[O:1]1[C:12]2[CH:4]([CH2:5][C:6](=[CH:10][CH:11]=2)[CH2:7][CH:8]=[CH2:9])[O:3][CH2:2]1.[CH2:13]=O.S(=O)(=O)(O)O.CO.[C:22]([OH:25])(=[O:24])[CH3:23]>>[C:22]([O:25][CH2:13][C:10]1[CH:11]=[C:12]2[O:1][CH2:2][O:3][C:4]2=[CH:5][C:6]=1[CH2:7][CH2:8][CH3:9])(=[O:24])[CH3:23]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1COC2CC(CC=C)=CC=C12
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
( 7 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
held at 70° C
|
Type
|
CUSTOM
|
Details
|
the excess paraformaldehyde was removed by filtration
|
Type
|
ADDITION
|
Details
|
the filtrate poured into water (450 ml)
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide solution (20 ml of a 10% solution) was then added
|
Type
|
EXTRACTION
|
Details
|
Ether extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulphate, filtration and evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
gave an oil
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=C(C=C2C(=C1)OCO2)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |